Cas no 744989-93-3 (4-Morpholinebutanoic acid, α-methyl-)
4-Morpholinebutanoic acid, α-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Morpholinebutanoic acid, α-methyl-
-
- Inchi: 1S/C9H17NO3/c1-8(9(11)12)2-3-10-4-6-13-7-5-10/h8H,2-7H2,1H3,(H,11,12)
- InChI Key: CIRHPAJGEBJFNF-UHFFFAOYSA-N
- SMILES: CC(C(O)=O)CCN1CCOCC1
4-Morpholinebutanoic acid, α-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-649089-0.05g |
2-methyl-4-(morpholin-4-yl)butanoic acid |
744989-93-3 | 0.05g |
$900.0 | 2023-06-03 | ||
| Enamine | EN300-649089-0.1g |
2-methyl-4-(morpholin-4-yl)butanoic acid |
744989-93-3 | 0.1g |
$943.0 | 2023-06-03 | ||
| Enamine | EN300-649089-0.25g |
2-methyl-4-(morpholin-4-yl)butanoic acid |
744989-93-3 | 0.25g |
$985.0 | 2023-06-03 | ||
| Enamine | EN300-649089-0.5g |
2-methyl-4-(morpholin-4-yl)butanoic acid |
744989-93-3 | 0.5g |
$1027.0 | 2023-06-03 | ||
| Enamine | EN300-649089-1.0g |
2-methyl-4-(morpholin-4-yl)butanoic acid |
744989-93-3 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-649089-2.5g |
2-methyl-4-(morpholin-4-yl)butanoic acid |
744989-93-3 | 2.5g |
$2100.0 | 2023-06-03 | ||
| Enamine | EN300-649089-5.0g |
2-methyl-4-(morpholin-4-yl)butanoic acid |
744989-93-3 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-649089-10.0g |
2-methyl-4-(morpholin-4-yl)butanoic acid |
744989-93-3 | 10g |
$4606.0 | 2023-06-03 |
4-Morpholinebutanoic acid, α-methyl- Related Literature
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
2. Diterpenoids
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-Morpholinebutanoic acid, α-methyl-
4-Morpholinebutanoic Acid, α-Methyl-
The compound with CAS No. 744989-93-3, known as 4-Morpholinebutanoic Acid, α-Methyl-, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The α-methyl substitution on the butanoic acid chain introduces interesting stereochemical and functional attributes, making it a valuable compound for researchers exploring novel therapeutic agents.
4-Morpholinebutanoic Acid, α-Methyl- is characterized by its morpholine ring fused with a butanoic acid moiety. The morpholine ring, a six-membered heterocycle containing one oxygen atom and one nitrogen atom, contributes to the compound's stability and bioavailability. The α-methyl group attached to the butanoic acid chain enhances the molecule's lipophilicity, which is crucial for its interaction with biological membranes and receptors.
Recent studies have highlighted the potential of 4-Morpholinebutanoic Acid, α-Methyl- in modulating various biological pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory processes. This finding underscores its potential as a lead compound for anti-inflammatory drug development.
In addition to its pharmacological applications, 4-Morpholinebutanoic Acid, α-Methyl- has also been explored in the context of peptide synthesis. Its ability to serve as a versatile building block in peptide chemistry has been documented in several recent publications. The α-methyl substitution facilitates the formation of stable peptide bonds, making it an attractive option for constructing complex peptide structures.
The synthesis of 4-Morpholinebutanoic Acid, α-Methyl- involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the morpholine ring through nucleophilic substitution reactions and the subsequent attachment of the α-methyl butanoic acid group via esterification or amide bond formation. These methods have been optimized to ensure high yields and purity, as reported in *Organic Process Research & Development*.
From an analytical standpoint, 4-Morpholinebutanoic Acid, α-Methyl- has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm the compound's molecular structure and provide insights into its conformational flexibility. Such information is critical for understanding its behavior in different chemical environments and biological systems.
In terms of applications, 4-Morpholinebutanoic Acid, α-Methyl- has shown promise in the development of bioactive molecules with improved pharmacokinetic profiles. Its unique combination of lipophilicity and hydrophilicity makes it an ideal candidate for designing drugs with optimal absorption and distribution properties. Recent studies have also explored its role in targeting specific receptors implicated in neurological disorders, further expanding its therapeutic potential.
The continued exploration of 4-Morpholinebutanoic Acid, α-Methyl- is expected to yield further insights into its chemical reactivity and biological activity. As research progresses, this compound is likely to play an increasingly important role in both academic research and industrial drug development efforts.
744989-93-3 (4-Morpholinebutanoic acid, α-methyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)